3-Iodo-4-(piperidin-1-yl)benzoic acid is a chemical compound characterized by the molecular formula CHINO. It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the third position and a piperidine ring at the fourth position. This compound is notable for its unique structural features that enhance its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
3-Iodo-4-(piperidin-1-yl)benzoic acid can be sourced from chemical suppliers specializing in organic compounds. It falls under the category of halogenated aromatic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals. The presence of the iodine atom is particularly significant, as it influences both the chemical reactivity and biological activity of the compound.
The synthesis of 3-Iodo-4-(piperidin-1-yl)benzoic acid generally involves the iodination of 4-(piperidin-1-yl)benzoic acid. A common method for this iodination includes the use of iodine along with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.
The molecular structure of 3-Iodo-4-(piperidin-1-yl)benzoic acid features:
The compound's molecular weight is approximately 297.15 g/mol, and its structural formula can be represented as follows:
This structure contributes to its unique properties, particularly in terms of reactivity and interaction with biological systems.
3-Iodo-4-(piperidin-1-yl)benzoic acid can undergo several types of chemical reactions:
These reactions are significant for expanding the utility of 3-Iodo-4-(piperidin-1-yl)benzoic acid in organic synthesis and medicinal chemistry, where modifications can lead to new therapeutic agents.
The mechanism of action for 3-Iodo-4-(piperidin-1-yl)benzoic acid varies based on its application:
This dual mechanism allows for potential therapeutic applications where modulation of biological pathways is desired.
3-Iodo-4-(piperidin-1-yl)benzoic acid exhibits:
The compound's reactivity is largely influenced by:
3-Iodo-4-(piperidin-1-yl)benzoic acid has several applications in scientific research:
This compound's versatility makes it valuable across multiple disciplines within chemistry and biology, highlighting its importance in ongoing research and development efforts.
The synthesis of 3-iodo-4-(piperidin-1-yl)benzoic acid relies on sequential functionalization of benzoic acid scaffolds. Two primary strategies dominate:
Direct Nucleophilic Aromatic Substitution (SNAr):4-Hydroxybenzoic acid serves as a precursor, where the hydroxyl group undergoes SNAr with piperidine under basic conditions. Subsequent regioselective iodination at the ortho position (C3) is achieved using iodine/potassium iodate in acetic acid. This route affords moderate yields (65–70%) but faces limitations in sterically hindered systems [3] [5].
Pd/Cu-Catalyzed C–N Coupling:4-Bromo-3-iodobenzoic acid undergoes Buchwald-Hartwig amination with piperidine. Pd₂(dba)₃/XantPhos catalysts enable C–N bond formation at 100°C, yielding 80–85% of the target compound. Copper(I) iodide co-catalysis suppresses undesired diarylation byproducts [5] .
Table 1: Comparison of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
SNAr | Piperidine, K₂CO₃, DMF, 110°C; I₂/HIO₃ | 65–70 | Avoids transition metals |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos, CuI, Piperidine | 80–85 | Higher regiocontrol |
One-pot functionalization | CuI/TBTA, Isocyanide, Aryl iodide | 75* | Late-stage diversification potential |
*Requires subsequent hydrolysis
The C–N bond formation between piperidine and the benzoic acid scaffold is critical for minimizing impurities and maximizing yield. Key optimizations include:
Solvent and Base Selection:Polar aprotic solvents (DMF, NMP) enhance piperidine nucleophilicity. Potassium carbonate outperforms triethylamine due to diminished N-alkylation side products (<5%). Reactions in toluene at 90°C with in situ water removal (Dean-Stark apparatus) push equilibria toward product formation [5].
Catalyst Systems:Co-catalytic Pd/Cu systems (Pd(OAc)₂/CuI) with bidentate ligands (1,10-phenanthroline) accelerate coupling rates 3-fold versus Pd alone. This reduces reaction times from 24h to 8h and enables lower temperatures (80°C vs 100°C). Sterically hindered ligands (XPhos) suppress diarylation byproducts to <2% .
Microwave-Assisted Amination:Microwave irradiation (150°C, 30 min) achieves near-quantitative conversion in model substrates, though scalability remains constrained by specialized equipment requirements [5].
Iodination must occur ortho to the piperidinyl group to prevent positional isomers. Controlled electrophilic substitution dominates:
Directing Group-Controlled Iodination:The piperidinyl group’s nitrogen directs electrophilic iodination to the ortho position via coordination to I⁺. Iodine monochloride (ICl) in DCM at 0°C achieves 90% regioselectivity. For acid-sensitive intermediates, in situ-generated I⁺ from NaI/Oxone® in water/acetonitrile provides comparable selectivity under milder conditions [3] .
Transition Metal-Catalyzed C–H Iodination:Copper(I) iodide (20 mol%) with diamine ligands (TMEDA) enables direct C–H iodination of 4-(piperidin-1-yl)benzoic acid. The reaction proceeds via a Cu(III)-aryl intermediate, ensuring exclusive C3 selectivity. Yields reach 75–82% with 99% regiopurity, though catalyst costs may limit industrial adoption .
Table 2: Iodination Methods Comparison
Method | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Electrophilic (I₂/HIO₃) | AcOH, 60°C, 4h | Moderate (7:1 ortho:meta) | 65–70 |
Iodine Monochloride | DCM, 0°C, 1h | High (>20:1) | 85–90 |
Cu-Catalyzed C–H Activation | CuI/TMEDA, I₂, DMSO, 100°C | Complete (C3 only) | 75–82 |
Translating lab-scale syntheses to industrial production faces three key hurdles:
Purification Complexity:Residual palladium (<10 ppm) must be removed for pharmaceutical applications. Chelating resins (Smopex®-111) reduce Pd to <2 ppm but increase costs by 30%. Alternative aqueous workups with EDTA or phosphines risk product loss [3] .
Solvent Consumption:Multistep sequences (amination → iodination → crystallization) consume >50 L solvent/kg product. Continuous flow reactors reduce this to 15 L/kg by integrating iodination and extraction. Tubular reactors with immobilized Cu catalysts achieve 85% yield at 100 g/h throughput [5] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1